Home > Products > Screening Compounds P32276 > 4beta-Hydroxywithanolide E
4beta-Hydroxywithanolide E - 54334-04-2

4beta-Hydroxywithanolide E

Catalog Number: EVT-256851
CAS Number: 54334-04-2
Molecular Formula: C28H38O8
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4β-Hydroxywithanolide E is a withanolide steroidal lactone that has been found in P. peruviana and has anti-inflammatory and anticancer activities. It inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 cells and TNF-α-induced NF-κB activity in HEK293 cells (IC50s = 0.32 and 0.04 μM, respectively). 4β-Hydroxywithanolide E (5 μM) inhibits LPS-induced increases in inducible nitric oxide synthase (iNOS) and COX-2 levels and Akt and STAT1 phosphorylation in RAW 264.7 cells. It inhibits Wnt signaling in HCT116 and SW480 colorectal cancer cells (IC50s = 1.85 and 2.67 μM, respectively). 4β-Hydroxywithanolide E inhibits the proliferation of HCT116, SW480, HT-29, and LoVo cells (IC50s = 0.24-0.51 μM). It halts the cell cycle at the G0/G1 phase in HCT116 and HT-29 cells and induces apoptosis in HCT116 and SW480 cells in a concentration-dependent manner. 4β-Hydroxywithanolide E (10 mg/kg per day for 14 days) reduces tumor growth in an HCT116 mouse xenograft model.
4beta-Hydroxywithanolide e belongs to the class of organic compounds known as withanolides and derivatives. These are c28 steroids structurally characterized by an ergostane skeleton usually functionalized at carbons 1, 22 and 26 to form a lactone ring. Thus, 4beta-hydroxywithanolide e is considered to be a sterol lipid molecule. 4beta-Hydroxywithanolide e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4beta-Hydroxywithanolide e has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 4beta-hydroxywithanolide e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 4beta-hydroxywithanolide e can be found in fruits. This makes 4beta-hydroxywithanolide e a potential biomarker for the consumption of this food product.
Source and Classification

4beta-Hydroxywithanolide E is isolated from the fruit of Physalis peruviana, a member of the Solanaceae family. This plant is also commonly referred to as golden berry or cape gooseberry. Withanolides are primarily found in several genera within the Solanaceae family, with Physalis being a significant source. The classification of 4beta-Hydroxywithanolide E falls under phytochemicals with notable antineoplastic properties, making it a subject of interest in cancer research.

Synthesis Analysis

The synthesis of 4beta-Hydroxywithanolide E can be achieved through various methods. One prominent approach involves the extraction and purification from plant sources, specifically Physalis peruviana. The extraction process typically utilizes solvents such as ethanol or methanol, followed by chromatography techniques for purification.

Recent studies have also explored synthetic derivatives of 4beta-Hydroxywithanolide E to enhance its biological activity. For instance, a series of derivatives were synthesized to evaluate their cytotoxic effects on various cancer cell lines. These synthetic pathways often involve modifications at specific positions on the steroid backbone to optimize pharmacological properties while maintaining structural integrity.

Molecular Structure Analysis

The molecular structure of 4beta-Hydroxywithanolide E is characterized by a steroid framework with specific functional groups that contribute to its biological activity. The compound features:

  • Steroidal Core: A characteristic ergostane skeleton.
  • Hydroxyl Group: The presence of a hydroxyl group at the C-4 position is crucial for its biological efficacy.
  • Lactone Moieties: These contribute to the compound's interaction with biological targets.

The molecular formula for 4beta-Hydroxywithanolide E is C27_{27}H38_{38}O6_{6}, and its molecular weight is approximately 446.58 g/mol. Structural analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed these features.

Chemical Reactions Analysis

4beta-Hydroxywithanolide E participates in several chemical reactions relevant to its biological activity:

  • Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation, which may affect its reactivity and interaction with cellular targets.
  • Conjugation Reactions: The compound can form conjugates with glucuronic acid or sulfate, enhancing its solubility and excretion.
  • Interaction with DNA: Studies indicate that 4beta-Hydroxywithanolide E induces DNA damage in cancer cells, leading to apoptosis. This interaction is significant for its chemotherapeutic potential.
Mechanism of Action

The mechanism of action for 4beta-Hydroxywithanolide E primarily involves its ability to induce apoptosis in cancer cells through several pathways:

  1. DNA Damage: It has been shown to cause significant DNA damage in lung cancer cell lines, leading to cell cycle arrest and apoptosis.
  2. Cell Cycle Modulation: The compound induces sub-G1 accumulation and G2/M phase arrest, disrupting normal cell division processes.
  3. Signal Transduction Pathways: It affects various signaling pathways, including the phosphatidylinositol 3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation.

Studies have demonstrated that treatment with 4beta-Hydroxywithanolide E leads to increased reactive oxygen species generation, further contributing to its apoptotic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4beta-Hydroxywithanolide E are essential for understanding its behavior in biological systems:

Applications

The applications of 4beta-Hydroxywithanolide E are primarily focused on its therapeutic potential:

  • Cancer Treatment: Due to its antiproliferative effects against various cancer cell lines, it is being investigated as a potential chemotherapeutic agent.
  • Anti-inflammatory Applications: Research indicates that it may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Phytomedicine: As part of traditional medicine practices, extracts containing this compound are used for various health benefits attributed to their bioactive properties.
Anticancer Mechanisms of 4β-Hydroxywithanolide E

Induction of DNA Damage and Genotoxic Stress

4β-Hydroxywithanolide E (4βHWE) exerts potent genotoxic effects primarily through reactive oxygen species (ROS)-mediated DNA damage. In oral cancer (Ca9-22) cells, 4βHWE treatment triggers a rapid, dose-dependent increase in intracellular ROS, leading to mitochondrial depolarization and oxidative DNA lesions. This is quantified by elevated 8-oxo-2′-deoxyguanosine (8-oxodG), a hallmark of oxidative DNA damage, and phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. Flow cytometry reveals a 3.5-fold increase in γH2AX-positive cells after 24-hour exposure [3].

The comet assay (single-cell gel electrophoresis) demonstrates significant DNA fragmentation in 4βHWE-treated cancer cells. Oral cancer cells exhibit a 4.2-fold increase in tail DNA percentage compared to untreated controls, indicating severe DNA strand breaks. Nuclear extract (NE) assays further confirm that 4βHWE-induced DNA damage is irreversible and directly linked to loss of cell viability [3].

Table 1: Biomarkers of DNA Damage Induced by 4βHWE

BiomarkerDetection MethodChange vs. ControlCell Line
ROSDCFH-DA flow cytometry↑ 2.8-foldCa9-22 (oral)
γH2AXFlow cytometry↑ 3.5-foldCa9-22 (oral)
8-oxodGImmunofluorescence↑ 3.1-foldMCF7 (breast)
Tail DNA (%)Comet assay↑ 4.2-foldCa9-22 (oral)
Mitochondrial superoxideMitoSOX flow cytometry↑ 2.9-foldMDA-MB-231 (breast)

Additionally, 4βHWE modulates histone methylation to disrupt DNA repair. It elevates trimethylated histone H3 lysine 36 (H3K36me3), a chromatin mark associated with transcriptional activation and alternative splicing of pro-apoptotic genes. Knockdown experiments confirm that H3K36me3 upregulation directly influences splicing of SMAC/DIABLO, a key apoptotic regulator [2].

Apoptotic Pathway Activation via Caspase-3 and PARP Cleavage

4βHWE induces mitochondria-dependent apoptosis through sequential caspase activation. In oral cancer cells, it triggers:

  • Cleavage of caspase-9 and caspase-3: Flow cytometry shows a 4-fold increase in active caspase-3 within 24 hours.
  • Poly ADP-ribose polymerase (PARP) cleavage: Western blotting detects dose-dependent PARP fragmentation, a signature of irreversible apoptosis commitment [3].

The compound also modulates alternative splicing of apoptotic regulators:

  • SMAC/DIABLO: 4βHWE increases the pro-apoptotic SMAC-3 isoform (exon 4 exclusion) by 2.5-fold, which antagonizes XIAP-mediated caspase inhibition [2].
  • SURVIVIN: It elevates the SURVIVIN Delta Ex3 isoform, which paradoxically promotes caspase-3 inhibition. However, this is counterbalanced by 4βHWE’s simultaneous downregulation of full-length survivin [2].
  • HIPK3: Reduces the anti-apoptotic HIPK3 U (+) isoform (exon 11-included), sensitizing cells to death receptor signaling [2].

Table 2: Apoptotic Signaling Molecules Modulated by 4βHWE

TargetEffect of 4βHWEFunctional Consequence
Caspase-3Cleavage ↑ 4-foldExecutioner caspase activation
PARPCleavage ↑ 3.8-foldDNA repair failure
SMAC-3 isoformExpression ↑ 2.5-foldXIAP inhibition
Survivin Delta Ex3Expression ↑ 2.2-foldAltered caspase-3 regulation
Bcl-2/Bax ratioDecreased by 60%Mitochondrial pore formation

In triple-negative breast cancer (TNBC) cells, 4βHWE suppresses Akt-mediated survival pathways. It inhibits Akt phosphorylation, leading to downregulation of anti-apoptotic Bcl-2 and Bcl-xL, while upregulating pro-apoptotic Bax. This shifts the mitochondrial balance toward cytochrome c release and apoptosome formation [1].

Cell Cycle Arrest Dynamics (G1/S, G2/M Phase Perturbation)

4βHWE induces cell-type-specific cycle arrest:

  • G1 Arrest in TNBC: In MDA-MB-231 breast cancer cells, 4βHWE (0.58 μM, 48 hours) causes >80% accumulation in G1 phase. This correlates with Akt inactivation, reducing cyclin D1 expression and upregulating p21 and p27 cyclin-dependent kinase inhibitors (CKIs) [1].
  • G2/M Arrest in Oral Cancer: Ca9-22 cells exhibit G2/M accumulation (↑ 35%) at higher concentrations (5–10 μg/ml), accompanied by increased sub-G1 populations indicating apoptosis [3].

The kinetics of arrest differ from related withanolides. While withaferin A induces rapid G2/M arrest and apoptosis within 24 hours, 4βHWE’s effects are time-dependent, requiring 48 hours for maximal G1 arrest in TNBC. This suggests distinct primary targets: 4βHWE preferentially disrupts Akt-cyclin D1 axis, whereas withaferin A directly inhibits Hsp90, destabilizing G2/M regulators [1].

Table 3: Cell Cycle Effects of 4βHWE Across Cancer Types

Cell LinePhase ArrestKey Molecular ChangesTime to Max Effect
MDA-MB-231 (TNBC)G1↓ Cyclin D1; ↑ p21/p27; Akt inactivation48 hours
Ca9-22 (oral)G2/M & sub-G1↑ Cyclin B1; ROS-induced DNA damage24 hours
Huh-7 (liver)G1↓ CDK4; ↑ p1524 hours
A549 (lung)G1/S↓ Cyclin E; ↑ p2124 hours

Selective Cytotoxicity in Cancer vs. Normal Cells

4βHWE exhibits cancer-selective toxicity driven by differential stress responses:

  • Differential IC50 Values: In oral cancer Ca9-22 cells, IC50 is 1.9 μg/ml (48 hours), compared to 26.42 μg/ml in human fibroblasts—a 14-fold selectivity ratio [3]. Similarly, TNBC cells (IC50 = 0.58 μM) show 3-fold greater sensitivity than non-malignant breast epithelia [1] [3].
  • ROS Vulnerability: Cancer cells exhibit basal oxidative stress due to metabolic dysregulation. 4βHWE exacerbates this via mitochondrial superoxide bursts, overwhelming antioxidant defenses (e.g., glutathione depletion). Normal fibroblasts maintain redox homeostasis, resisting 4βHWE-induced damage [3] [4].
  • Akt Dependency: TNBC cells frequently harbor constitutively active Akt. 4βHWE’s inhibition of Akt signaling cripples survival pathways selectively in cancer cells, while normal cells tolerate transient Akt suppression [1].

Properties

CAS Number

54334-04-2

Product Name

4beta-Hydroxywithanolide E

IUPAC Name

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1

InChI Key

UPBUGICUKQIKTJ-KABTZXSUSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

4β-Hydroxywithanolide E, NSC 212509

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.